molecular formula C19H19N3O4 B4569672 2-methyl-3-nitro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

2-methyl-3-nitro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No.: B4569672
M. Wt: 353.4 g/mol
InChI Key: KBVSFLUZSFZHIM-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.13755610 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactions and Synthesis

Benzamide derivatives undergo various chemical reactions facilitating the synthesis of complex molecules. For instance, β-(lithiomethyl)azines can react with nitriles to form pyrrolo-pyridines, -quinolines, and other heterocyclic compounds, indicating a method for creating structurally diverse molecules from benzamide derivatives (Davis, Wakefield, & Wardell, 1992). Similarly, the synthesis process described by Ping (2007) showcases the stepwise transformation of benzamide derivatives into compounds with potential medicinal applications, highlighting the versatility of these reactions in drug synthesis.

Spectroscopic and Structural Analysis

The spectroscopic analysis and crystal structure determination of benzamide derivatives, such as N-(2-methyl-5-nitro-phenyl)benzamide, offer insights into their molecular configurations and potential interactions with biological targets. The detailed structural analysis conducted by Prabukanthan et al. (2021) through X-ray diffraction and spectroscopy underscores the importance of these methods in understanding the physical and chemical properties of benzamide derivatives.

Biological and Pharmacological Potential

Research on benzamide derivatives also explores their biological activities, including their role as inhibitors or modulators of biological pathways. The discovery of MGCD0103, a histone deacetylase inhibitor based on a benzamide derivative, exemplifies the potential of these compounds in cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest and apoptosis (Zhou et al., 2008).

Properties

IUPAC Name

2-methyl-3-nitro-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13-14(8-6-10-17(13)22(25)26)18(23)20-16-9-3-2-7-15(16)19(24)21-11-4-5-12-21/h2-3,6-10H,4-5,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVSFLUZSFZHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.